4-(Cycloheptyloxy)piperidine

Descripción

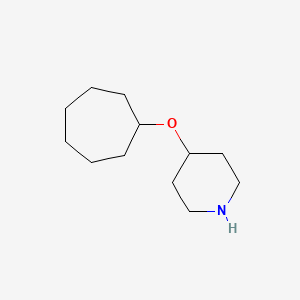

Structure

3D Structure

Propiedades

Fórmula molecular |

C12H23NO |

|---|---|

Peso molecular |

197.32 g/mol |

Nombre IUPAC |

4-cycloheptyloxypiperidine |

InChI |

InChI=1S/C12H23NO/c1-2-4-6-11(5-3-1)14-12-7-9-13-10-8-12/h11-13H,1-10H2 |

Clave InChI |

MNWVIEQUJIVXMW-UHFFFAOYSA-N |

SMILES canónico |

C1CCCC(CC1)OC2CCNCC2 |

Origen del producto |

United States |

Computational and Theoretical Studies on 4 Cycloheptyloxy Piperidine

In Silico Prediction of Biological Activity Spectra

In silico prediction is a critical first step in modern drug discovery, allowing researchers to forecast the biological activity of a compound based on its chemical structure before committing resources to synthesis and in vitro testing. clinmedkaz.org This approach uses computational algorithms and databases of known compounds to identify potential therapeutic effects and mechanisms of action. researchgate.net

Target Identification and Prioritization Using Computational Tools

The initial phase of understanding a novel compound's potential involves identifying its likely protein targets within a biological system. cambridge.org Computational tools facilitate this by comparing the structure of the new molecule, such as 4-(Cycloheptyloxy)piperidine, against vast libraries of compounds with known biological activities and protein interactions. nih.gov

This process, often called reverse screening or target prediction, operates on the principle of molecular similarity: molecules with similar structures are likely to bind to similar protein targets. oup.com By identifying potential targets, researchers can prioritize which biological pathways and disease models to investigate experimentally. This significantly narrows the scope of preclinical studies, making the drug discovery process more efficient. clinmedkaz.org Tools like SwissTargetPrediction are widely used for this purpose, providing a ranked list of the most probable protein targets based on a combination of 2D and 3D similarity measures. nih.govsemanticscholar.org

Pharmacological Activity Spectrum Prediction (e.g., PASS, SwissTargetPrediction)

Beyond identifying specific protein targets, computational tools can predict a broad spectrum of biological activities. nih.gov Web-based platforms like PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction are instrumental in this area. clinmedkaz.orgexpasy.org

SwissTargetPrediction predicts the most probable protein targets of a small molecule by assessing its similarity to known active ligands in various organisms. nih.gov The output is typically a list of protein classes (e.g., kinases, G-protein coupled receptors, enzymes) ranked by probability, offering insights into the compound's likely mechanism of action. oup.com

PASS (Prediction of Activity Spectra for Substances) operates by analyzing the structure-activity relationships of a vast number of compounds in its database. nih.govgenexplain.com It predicts a wide range of biological effects, including pharmacological actions, mechanisms of action, and even potential toxicities. zenodo.org The results are presented as a list of activities with corresponding probabilities for being active (Pa) and inactive (Pi). genexplain.com Activities with a Pa value greater than the Pi value are considered probable for the compound. genexplain.com

For this compound, a PASS analysis would generate a list of potential pharmacological effects. An illustrative example of what a PASS prediction output might look like is shown below.

Illustrative PASS Prediction Output for a Novel Compound

| Predicted Biological Activity | Probability to be Active (Pa) | Probability to be Inactive (Pi) |

| Antihypertensive | 0.815 | 0.007 |

| Vasodilator | 0.792 | 0.011 |

| Acetylcholinesterase inhibitor | 0.753 | 0.024 |

| Cognition enhancer | 0.711 | 0.018 |

| Anesthetic (local) | 0.689 | 0.045 |

| Anti-inflammatory | 0.650 | 0.033 |

| Mu-opioid receptor agonist | 0.588 | 0.061 |

| Antiprotozoal (Leishmania) | 0.521 | 0.072 |

| Note: This table is a hypothetical representation to illustrate the format of a PASS prediction and does not represent actual data for this compound. |

Molecular Modeling and Docking Simulations

Molecular modeling and docking are powerful computational techniques that visualize and predict how a ligand (a small molecule like this compound) might bind to the active site of a target protein. researchgate.netnih.gov These methods are fundamental to structure-based drug design. ijcap.in

Ligand-Protein Interaction Prediction

The primary goal of molecular docking is to predict the preferred orientation and conformation (the "pose") of a ligand when it binds to a receptor. omicsonline.org This process involves placing the ligand into the binding site of a protein's 3D structure and evaluating the stability of the resulting complex using a scoring function. researchgate.net

The scoring function estimates the binding affinity by calculating the energy of the interactions between the ligand and the protein's amino acid residues. nih.gov Key interactions that are analyzed include:

Hydrogen bonds: Crucial for specificity and stability.

Hydrophobic interactions: Often the main driving force for binding. researchgate.net

Electrostatic (ionic) interactions: Strong interactions between charged groups.

Van der Waals forces: Weaker, short-range interactions.

By analyzing these interactions, researchers can understand the molecular basis of recognition and design modifications to the ligand to improve its potency and selectivity. nih.govvolkamerlab.org

Conformational Analysis of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. unicamp.br For a molecule like this compound, which contains two flexible ring systems, this analysis is particularly important.

The piperidine (B6355638) ring typically adopts a stable chair conformation to minimize angle and torsional strain, similar to cyclohexane. maricopa.edudalalinstitute.com Substituents on the ring can exist in either an axial or equatorial position, with the equatorial position generally being more stable for larger groups to avoid steric hindrance. maricopa.edu

The cycloheptyl ring is more complex, with several low-energy conformations such as the twist-chair and twist-boat. acs.org The flexibility of this large ring means the molecule can adopt multiple shapes.

Computational analysis would explore the potential energy surface of this compound to identify the most stable, low-energy conformations. Understanding the preferred 3D shape of the molecule is crucial, as it dictates how it can fit into a protein's binding site and is a prerequisite for accurate molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgpatsnap.com The fundamental principle is that the structure of a molecule determines its physicochemical properties, which in turn dictate its biological activity. neovarsity.org

A QSAR study for derivatives of this compound would involve the following steps:

Data Set Assembly: A series of chemical analogs (derivatives) of this compound would be synthesized, and their biological activity against a specific target would be measured experimentally (e.g., IC50 values). drugdesign.org

Descriptor Calculation: For each molecule in the series, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity. neovarsity.org

Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the observed biological activity. patsnap.com

Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure it is robust and reliable. drugdesign.org

Once a validated QSAR model is established, it can be used to predict the biological activity of new, unsynthesized derivatives of this compound. This allows medicinal chemists to prioritize the synthesis of compounds that are predicted to be most potent, thereby accelerating the lead optimization process. drugdesign.org

Descriptor Selection and Calculation

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. mdpi.comnih.gov The selection of appropriate descriptors is a critical step, as it determines the model's ability to correlate a compound's structure with its biological activity. For a molecule like this compound, a range of descriptors would be calculated to capture its unique structural features.

These descriptors can be broadly categorized as:

1D Descriptors: These are the most basic descriptors and include counts of atoms, bonds, and molecular weight.

2D Descriptors: These are derived from the 2D representation of the molecule and describe its topology and connectivity. Examples include topological indices and 2D autocorrelation descriptors. tandfonline.comnih.gov

3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and provide information about its shape, size, and electronic properties. tandfonline.comnih.govtandfonline.com Examples include van der Waals volume, surface area, and dipole moment.

In studies involving piperidine derivatives, a combination of 2D and 3D descriptors is often employed to build robust QSAR models. tandfonline.comnih.govtandfonline.comresearchgate.net For instance, research on furan-pyrazole piperidine derivatives utilized both 2D autocorrelation and 3D descriptors to model their inhibitory and antiproliferative activities. tandfonline.comnih.govtandfonline.comresearchgate.net The selection of the most relevant descriptors is typically achieved through statistical methods like genetic algorithms (GA), which help to identify the subset of descriptors that best correlates with the biological activity. tandfonline.comnih.govtandfonline.comresearchgate.net

Table 1: Representative Molecular Descriptors for Piperidine Derivatives

| Descriptor Category | Specific Descriptor Example | Information Encoded |

| Topological (2D) | Balaban J index | Describes the branching and shape of the molecule. |

| Geometrical (3D) | 3D-MoRSE (Molecule Representation of Structures based on Electron diffraction) | Encodes 3D atomic coordinates. |

| Constitutional (1D/2D) | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Electronic (3D) | Dipole Moment | Measures the polarity of the molecule. |

| Quantum-Chemical | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in electronic interactions. |

Predictive Model Development for Biological Activity

Once a set of relevant descriptors has been calculated and selected, a mathematical model is developed to establish a quantitative relationship between these descriptors and the biological activity of the compounds. acs.orgmdpi.comlbp.world The goal is to create a model that can accurately predict the activity of new, untested compounds. clinmedkaz.orgmdpi.com

Several statistical and machine learning methods are used to develop these predictive models. Some common approaches include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the descriptors and the biological activity. tandfonline.comnih.govtandfonline.comresearchgate.net

Partial Least Squares (PLS): A regression technique that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Support Vector Machines (SVM): A machine learning method that can be used for both classification (e.g., active vs. inactive) and regression (predicting a continuous activity value). nih.gov

Neural Networks (NN): These are computational models inspired by the structure and function of biological neural networks and are capable of modeling complex non-linear relationships. nih.gov

The development of a predictive QSAR model involves several steps:

Data Set Preparation: A diverse set of compounds with known biological activities is compiled. This data set is then typically divided into a training set (used to build the model) and a test set (used to evaluate the model's predictive ability).

Model Building: A statistical or machine learning method is used to develop a mathematical equation that relates the descriptors of the compounds in the training set to their biological activities.

Model Validation: The predictive power of the model is rigorously assessed using various validation techniques. Internal validation methods, such as leave-one-out cross-validation (Q²), and external validation using the test set are crucial for ensuring the model's robustness and generalizability. nih.govnih.govresearchgate.net

For example, in a study on piperidine derivatives, a genetic algorithm combined with multiple linear regression (GA-MLR) was used to develop QSAR models for their antiproliferative activities. tandfonline.comnih.govtandfonline.comresearchgate.net The robustness and predictive ability of these models were confirmed through internal and external validation. nih.govresearchgate.net

Table 2: Key Parameters in Predictive Model Development for Piperidine Derivatives

| Parameter | Description | Typical Value/Range |

| r² (Coefficient of Determination) | A measure of how well the model fits the training data. acs.orgnih.gov | 0.742 - 0.832 nih.gov |

| Q² (Cross-validated r²) | A measure of the model's internal predictive ability. | 0.684 - 0.796 nih.gov |

| r²_pred (Predictive r² for external test set) | A measure of the model's ability to predict the activity of new compounds. | > 0.6 |

| RMSE (Root Mean Square Error) | The standard deviation of the prediction errors. acs.orgnih.gov | 0.247 - 0.299 nih.gov |

Structure Activity Relationship Sar Studies of 4 Cycloheptyloxy Piperidine Derivatives

Influence of the Cycloheptyloxy Group on Biological Activity

The cycloheptyloxy moiety plays a significant role in modulating the pharmacological profile of the parent compound. Its influence is primarily attributed to its lipophilic nature, steric bulk, and conformational flexibility.

Lipophilicity is a critical physicochemical parameter that governs the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. researchgate.net The cycloheptyl group, being a large, non-polar hydrocarbon ring, significantly increases the lipophilicity of the 4-(cycloheptyloxy)piperidine molecule. This increased lipophilicity can enhance the molecule's ability to cross biological membranes, such as the blood-brain barrier, which is often a desirable trait for centrally acting agents. semanticscholar.org However, excessive lipophilicity can also lead to poor aqueous solubility, increased metabolic breakdown, and potential off-target effects. nih.gov

The steric bulk of the cycloheptyl group can influence receptor binding in several ways. A bulky substituent can promote a specific binding orientation by sterically hindering other possible conformations, thereby increasing binding affinity and selectivity for the target receptor. core.ac.uk Conversely, if the binding pocket is sterically constrained, the large cycloheptyl group may cause steric hindrance, preventing optimal interaction with the receptor and reducing biological activity. vu.nl The interplay between the size and shape of the cycloheptyl group and the topology of the receptor's binding site is a key determinant of the compound's potency.

| Cycloalkyl Group | Relative Lipophilicity (Calculated LogP) | Steric Hindrance Potential | Potential Impact on Activity |

|---|---|---|---|

| Cyclopropyl | Low | Low | May lack sufficient lipophilicity for BBB penetration. |

| Cyclopentyl | Moderate | Moderate | Balanced lipophilicity and steric profile. |

| Cyclohexyl | High | Moderate-High | Good lipophilicity, but potential for steric clashes. mdpi.com |

| Cycloheptyl | Very High | High | Enhanced membrane permeability, but high risk of steric hindrance and non-specific binding. |

Cycloheptane is known for its considerable conformational flexibility, existing as a dynamic equilibrium of several low-energy conformations, primarily twist-chair and chair forms. mdpi.com This flexibility allows the cycloheptyloxy group to adopt various spatial arrangements, which can be advantageous for receptor binding. A flexible ligand can adapt its conformation to fit optimally into a binding pocket, potentially leading to a higher binding affinity. acs.org This induced-fit mechanism is a cornerstone of modern drug design. gersteinlab.org

However, high conformational flexibility can also be detrimental. The molecule may expend a significant amount of energy to adopt the "bioactive" conformation required for receptor binding, leading to an entropic penalty and a decrease in binding affinity. Therefore, a balance between flexibility and pre-organization is often sought in drug design. Understanding the preferred conformations of the cycloheptyl ring and how they interact with the target protein is crucial for optimizing the biological activity of these derivatives. nih.gov

Impact of Piperidine (B6355638) Ring Substitutions and Stereochemistry

The piperidine ring is a common scaffold in medicinal chemistry, and its substitution pattern and stereochemistry are critical determinants of biological activity. acs.org

The position of the cycloheptyloxy group on the piperidine ring significantly influences the molecule's three-dimensional shape and its interaction with biological targets. While this article focuses on 4-substituted piperidines, it is important to note that moving the substituent to the 2- or 3-position would drastically alter the molecule's geometry and, consequently, its pharmacological profile. For instance, 2-substituted piperidines often exhibit different receptor selectivity compared to their 3- or 4-substituted counterparts. researchgate.net

| Substituent Position | General Conformational Preference | Potential Impact on Target Engagement |

|---|---|---|

| 2-substituted | Can adopt axial or equatorial, influencing adjacent interactions. nih.gov | Often leads to distinct selectivity profiles due to proximity to the nitrogen atom. |

| 3-substituted | Axial/equatorial preference affects the spatial relationship with other pharmacophoric groups. | Can introduce chirality and influence stereoselective binding. nih.gov |

| 4-substituted (Axial) | Generally less stable for bulky groups. | May be required for optimal interaction with specific receptor pockets. |

| 4-substituted (Equatorial) | Thermodynamically favored for bulky groups. | Presents the substituent away from the core, influencing interactions with the periphery of the binding site. |

The introduction of chiral centers into the piperidine ring or its substituents can lead to stereoisomers with markedly different biological activities. nih.gov This is because biological macromolecules, such as receptors and enzymes, are chiral and will interact differently with the enantiomers of a chiral ligand. One enantiomer may exhibit high affinity for the target, while the other may be significantly less active or even interact with a different target altogether, leading to off-target effects.

For this compound derivatives, chiral centers could be introduced on the cycloheptyl ring or on the piperidine ring itself through further substitution. The absolute configuration of these chiral centers can dictate the precise orientation of key functional groups within the receptor's binding site, thereby controlling the biological potency and selectivity of the compound. nih.gov

Linker Region Modifications and Their Effects

The length of the linker is crucial for positioning the two pharmacophoric groups at an optimal distance for simultaneous interaction with their respective binding sites on the target protein. A linker that is too short or too long may prevent this optimal binding, leading to a loss of potency. nih.gov

The rigidity of the linker also plays a significant role. A rigid linker can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding and potentially increasing affinity. However, a highly rigid linker may not allow for the necessary conformational adjustments required for an induced-fit binding mode. Conversely, a flexible linker allows for more conformational freedom but may lead to a higher entropic cost of binding. The incorporation of cyclic structures, such as a piperazine (B1678402) ring within the linker, can be a strategy to enhance rigidity and improve solubility. nih.govrsc.org

The chemical nature of the linker can influence the physicochemical properties of the molecule, such as solubility and metabolic stability. For example, incorporating polar groups like amides or ethers into the linker can improve aqueous solubility. medchemexpress.com The linker itself can also form specific interactions with the target protein, such as hydrogen bonds or hydrophobic interactions, further contributing to the binding affinity.

| Linker Modification | Primary Effect | Potential Consequence on Biological Activity |

|---|---|---|

| Varying Length (e.g., alkyl chain) | Alters distance between pharmacophores. | Optimal length is crucial for potency; too short or too long can decrease activity. nih.gov |

| Increasing Rigidity (e.g., incorporating a ring) | Reduces conformational flexibility. | May increase affinity by pre-organizing the molecule, but can also hinder induced fit. rsc.org |

| Introducing Polar Groups (e.g., amides, ethers) | Increases hydrophilicity. | Can improve solubility and pharmacokinetic properties. |

| Introducing H-bond donors/acceptors | Provides specific interactions with the target. | Can significantly enhance binding affinity if positioned correctly. |

Variations in the Ether Linkage

The ether linkage in this compound is a critical determinant of its physicochemical properties and its interaction with biological targets. Modifications to this linkage, even subtle ones, can lead to significant changes in activity.

Research into analogous 4-substituted piperidine derivatives has highlighted the importance of the ether linkage. For instance, in a series of inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, the ether linkage was found to be a key interaction point. nih.gov Studies suggested that this linkage might be essential for activity, potentially through hydrogen bonding interactions with the target enzyme. nih.gov

The length and bulk of the cycloalkyl group in the cycloalkyloxy moiety also play a significant role. While specific data on the cycloheptyl group is part of a broader understanding, studies on related structures with varying cycloalkyl rings demonstrate that these groups influence the compound's hydrophobic character. This, in turn, affects its membrane permeability and binding affinity. In the context of soluble epoxide hydrolase (sEH) inhibitors, it has been observed that bulky, nonpolar cycloalkyl rings are well-tolerated and can positively correlate with inhibitory potency.

| Modification | Rationale | Observed/Expected Outcome |

| Altering Cycloalkyl Ring Size | To probe the size of the hydrophobic binding pocket. | Potency can be affected; optimal ring size depends on the specific target. |

| Introducing Unsaturation | To introduce conformational rigidity. | May alter binding mode and affect activity. |

| Isosteric Replacement (e.g., CH2 to O) | To modify polarity and metabolic stability. | Can impact pharmacokinetic properties. |

Incorporation of Heteroatoms or Rigid Linkers

To enhance potency, selectivity, and pharmacokinetic profiles, medicinal chemists often incorporate heteroatoms or rigid linkers into a lead compound.

The introduction of heteroatoms, such as oxygen or nitrogen, into the cycloheptyl ring or the piperidine ring can influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability. For example, replacing a methylene (B1212753) group with an oxygen atom to form a morpholine (B109124) ring is a common strategy to increase polarity and reduce metabolism at adjacent sites. cambridgemedchemconsulting.com

Replacing flexible alkyl chains with more rigid linkers is another established strategy to improve the affinity of ligands. In studies on 4-oxypiperidine ethers as histamine (B1213489) H3 receptor (H3R) antagonists, a flexible five-methylene group chain was replaced with semi-rigid linkers such as benzene, biphenyl, or naphthalene (B1677914). nih.gov This modification was based on the principle that reducing the conformational flexibility of a molecule can lock it into a more favorable binding conformation, thus increasing affinity. nih.gov The results of these studies showed that derivatives with these rigid linkers, particularly the naphthalene-containing compounds, exhibited high affinity for the H3R. nih.gov

| Compound Series | Linker Modification | Impact on Activity |

| 4-Oxypiperidine Ethers | Flexible alkyl chain replaced with benzene, biphenyl, or naphthalene linkers. | Increased structural rigidity and lipophilicity, leading to higher affinity H3R ligands. nih.gov |

| Piperidine Derivatives | Introduction of heteroatoms (e.g., creating a morpholine). | Can increase polarity and reduce metabolic clearance. cambridgemedchemconsulting.com |

These examples from related piperidine derivatives underscore the strategic importance of modifying the ether linkage and incorporating heteroatoms or rigid structures to fine-tune the pharmacological profile of compounds like this compound.

Molecular Interaction Studies of 4 Cycloheptyloxy Piperidine in Vitro Investigations

Binding Affinity to Biological Targets

Receptor Binding Assays

No data available.

Enzyme Inhibition Studies

No data available.

Transporter Interaction Profiling

No data available.

Biochemical Mechanism of Action Elucidation

Allosteric Modulation Investigations

No data available.

Orthosteric Binding Analysis

No data available.

Biophysical Characterization of Ligand-Target Complexes

Following a comprehensive review of scientific literature, no specific studies detailing the biophysical characterization of ligand-target complexes involving 4-(Cycloheptyloxy)piperidine were identified. The subsequent sections outline the standard applications of key biophysical techniques; however, it is important to note that no experimental data for this compound using these methods are available in the public domain.

Fluorescence Spectroscopy Applications

Fluorescence spectroscopy is a highly sensitive technique used to investigate the binding of a ligand, such as this compound, to a target protein. This method relies on changes in the intrinsic fluorescence of the protein (typically from tryptophan or tyrosine residues) or the fluorescence of a probe upon ligand binding. Such changes can provide information on the binding affinity (dissociation constant, Kd), stoichiometry, and the microenvironment of the binding site.

Despite the utility of this technique, a diligent search of scientific databases and literature archives yielded no published research employing fluorescence spectroscopy to study the interactions of this compound with any biological target. Consequently, there are no data tables or detailed research findings to report for this specific compound.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with a binding event. By titrating a ligand into a solution containing a target molecule, ITC can determine the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction in a single experiment. This provides a complete thermodynamic profile of the binding process.

A thorough search for ITC studies involving this compound did not yield any specific experimental data. Therefore, no thermodynamic parameters for the interaction of this compound with any target have been reported.

| Thermodynamic Parameter | Symbol | Information Provided | Data for this compound |

| Association Constant | Ka | Strength of the binding interaction | Not Available |

| Enthalpy Change | ΔH | Heat released or absorbed during binding | Not Available |

| Entropy Change | ΔS | Change in randomness of the system upon binding | Not Available |

| Stoichiometry | n | Molar ratio of ligand to target in the complex | Not Available |

Circular Dichroism (CD) Spectroscopy for Conformational Changes

Circular Dichroism (CD) spectroscopy is a widely used method to study the secondary and tertiary structure of proteins and to detect conformational changes that may occur upon ligand binding. By measuring the differential absorption of left- and right-circularly polarized light, CD spectroscopy can provide insights into whether the binding of a ligand, such as this compound, induces structural alterations in its target protein.

No studies utilizing Circular Dichroism spectroscopy to investigate the conformational changes in a biological target upon binding to this compound have been found in the scientific literature. As such, there is no available data to report on this topic.

Applications of 4 Cycloheptyloxy Piperidine in Chemical Biology Research

Development of Chemical Probes for Target Validation Studies

In the realm of target validation, chemical probes are indispensable tools for elucidating the biological function of a protein target and assessing its therapeutic potential. nih.govnih.gov A compound like 4-(Cycloheptyloxy)piperidine could serve as a foundational structure for the development of such probes.

The design of a chemical probe often begins with a small molecule that exhibits some affinity for the target of interest. The this compound structure possesses features that could be synthetically modified to create a potent and selective probe. For instance, the piperidine (B6355638) nitrogen could be functionalized to introduce reporter tags, such as fluorescent dyes or biotin, which would allow for the visualization and isolation of the target protein. nih.gov

Furthermore, the cycloheptyl and piperidine rings can be modified to optimize binding affinity and selectivity for the target protein. The development of a suite of analogs with varying substituents would be a critical step in establishing a clear structure-activity relationship (SAR), a hallmark of a well-validated chemical probe.

Scaffold for Novel Compound Library Synthesis in Drug Discovery Research

The piperidine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in approved drugs and its ability to interact with a wide range of biological targets. enamine.netmdpi.comresearchgate.netnih.govpharmaceutical-business-review.comijnrd.org As such, this compound represents a viable starting point for the synthesis of a novel compound library for drug discovery screening.

The synthesis of a compound library based on this scaffold would likely involve the diversification of several key positions on the molecule. For example:

The Piperidine Nitrogen: A variety of substituents could be introduced at the N1 position of the piperidine ring to explore interactions with different biological targets.

The Cycloheptyl Ring: Modifications to the cycloheptyl group, such as the introduction of functional groups or alteration of its size, could influence the compound's pharmacokinetic properties and binding affinity.

The Piperidine Ring: Introduction of substituents at other positions on the piperidine ring could further expand the chemical space of the library.

High-throughput synthesis techniques could be employed to rapidly generate a large number of diverse analogs. This library could then be screened against a panel of biological targets to identify hit compounds with potential therapeutic value. nih.gov

Investigational Tools for Receptor Pharmacology and Signal Transduction Pathways

Substituted piperidines are known to interact with a variety of receptors, including G protein-coupled receptors (GPCRs) and ion channels. nih.govnih.gov Therefore, this compound and its derivatives could serve as investigational tools to probe the pharmacology of these receptors and their associated signal transduction pathways.

By systematically modifying the structure of this compound, researchers could develop a series of compounds with varying affinities and efficacies (agonist, antagonist, or allosteric modulator) for a particular receptor. These compounds could then be used in in vitro and in vivo studies to:

Characterize the binding pocket of the receptor.

Elucidate the mechanism of receptor activation and signaling.

Investigate the physiological role of the receptor in different tissues and disease states.

The data obtained from these studies would be invaluable for understanding the intricacies of receptor pharmacology and for the rational design of new therapeutic agents.

Contribution to Understanding Molecular Recognition and Ligand Design Principles

The study of how this compound and its analogs interact with biological targets can contribute to a deeper understanding of the fundamental principles of molecular recognition. mdpi.commdpi.comresearchgate.netyoutube.com The cycloheptyloxy group, with its specific size and conformational flexibility, could provide unique insights into the nature of hydrophobic and van der Waals interactions within a binding pocket.

Computational modeling and structural biology techniques, such as X-ray crystallography and NMR spectroscopy, could be used to determine the binding mode of these compounds. This information, combined with the corresponding SAR data, would allow researchers to:

Identify key pharmacophoric features required for binding.

Understand the role of ligand conformation in determining affinity and selectivity.

Develop and refine predictive models for ligand-protein interactions.

Ultimately, these studies would contribute to the broader knowledge base of medicinal chemistry and aid in the design of future generations of more effective and selective drugs.

Q & A

What are the optimal synthetic routes for 4-(Cycloheptyloxy)piperidine, and how can reaction yields be improved?

Basic Research Focus : Synthesis Optimization

Methodological Answer :

The synthesis of this compound derivatives typically involves nucleophilic substitution or catalytic hydrogenation. For example, in a hydrogenation-based approach, 10% Pd/C under 45 psi H₂ in ethanol for 24 hours achieved a 93% yield for a structurally similar cycloheptyloxy-substituted piperidine derivative . Key steps include:

- Substrate Preparation : Cycloheptanol activation (e.g., tosylation or bromination) for nucleophilic displacement with piperidine.

- Catalytic Hydrogenation : Critical for deprotection or reduction of intermediates.

- Purification : Silica gel chromatography (methanol:ethyl acetate gradients) ensures high purity.

Yield Optimization Strategies : - Use of excess cycloheptylating agent (1.5–2.0 equivalents) to drive the reaction.

- Temperature control (25–40°C) to minimize side reactions.

- Post-reaction quenching with aqueous NH₄Cl to stabilize intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.